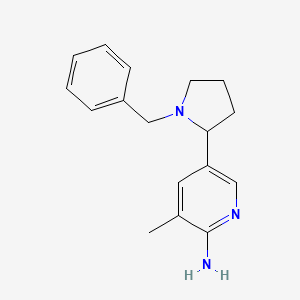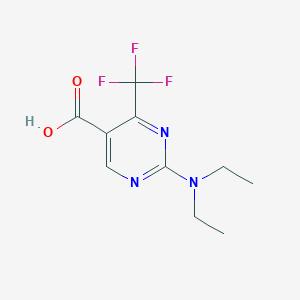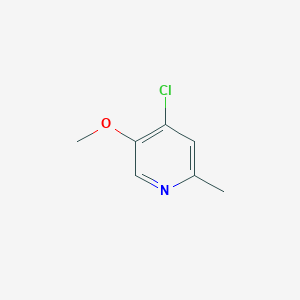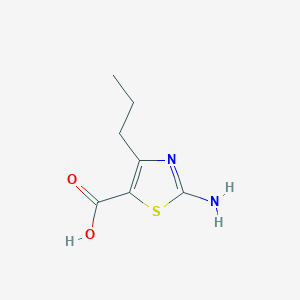
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is a chiral compound that features a bromopyridine moiety attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 4-pyridinecarboxaldehyde to yield 2-bromo-4-pyridinecarboxaldehyde, which is then reduced to 2-bromo-4-pyridinemethanol. This intermediate is further converted to 2-bromo-4-pyridinemethylamine through a series of reactions including oxidation and reductive amination. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The resolution of the racemic mixture is typically achieved through chiral chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Major Products
Substitution: Formation of 2-substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyridine moiety can form covalent or non-covalent interactions with active sites, leading to inhibition or activation of biological pathways. The ethanamine group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2-Bromopyridin-4-yl)ethanol: A related compound with an alcohol group instead of an amine.
2-(2-Bromopyridin-4-yl)acetonitrile: A nitrile derivative with different reactivity and applications.
Uniqueness
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its bromopyridine moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C7H10BrClN2 |
|---|---|
Poids moléculaire |
237.52 g/mol |
Nom IUPAC |
(1S)-1-(2-bromopyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
Clé InChI |
QRBWBDQDDUSRKD-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=NC=C1)Br)N.Cl |
SMILES canonique |
CC(C1=CC(=NC=C1)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















